

Curarine: A Classic Tool for Elucidating Nicotinic Acetylcholine Receptor Function

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Compound of Interest

Compound Name: Curarine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

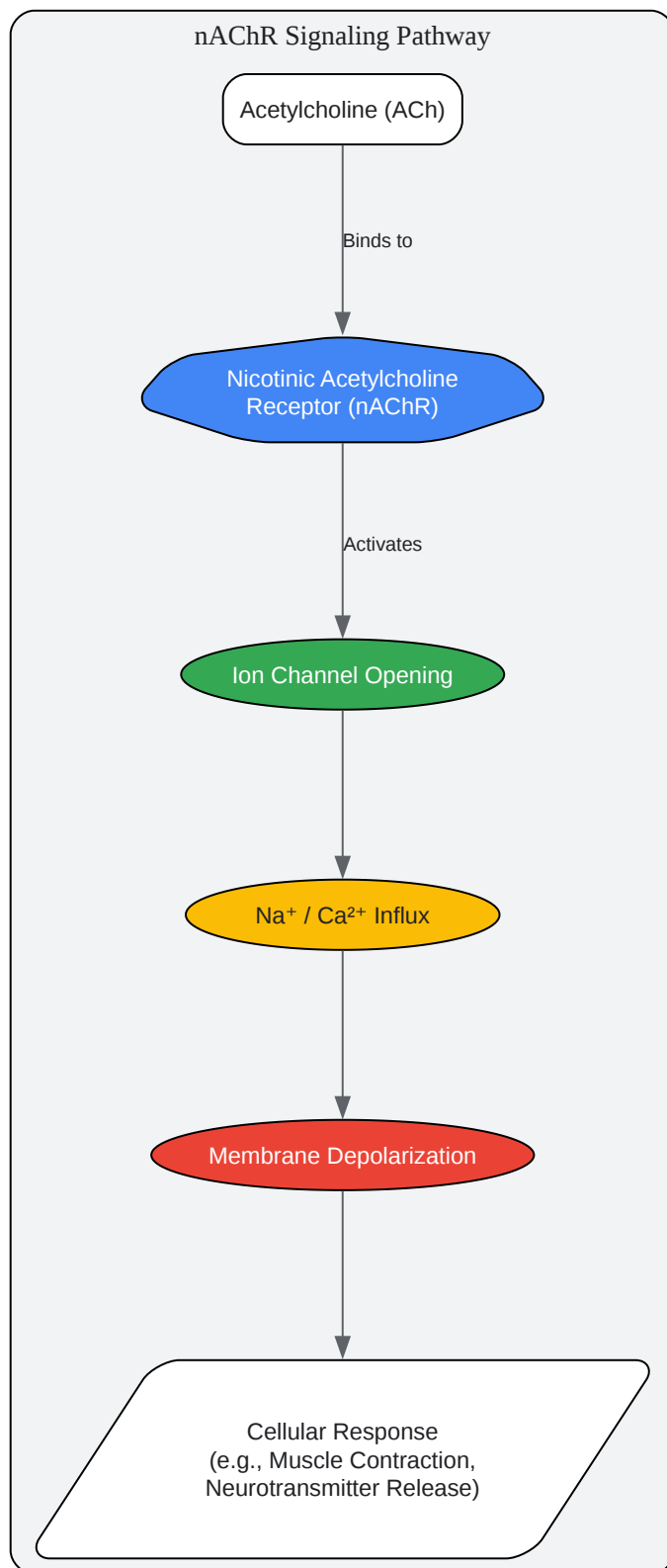
Introduction

Curarine, and its most active component d-tubocurarine, are classic competitive antagonists of the nicotinic acetylcholine receptor (nAChR). Historically used as an arrow poison, curare's ability to induce muscle paralysis by blocking neuromuscular transmission has made it an invaluable tool in pharmacology and neuroscience.^[1] By competing with the endogenous neurotransmitter acetylcholine (ACh) for binding to nAChRs, **curarine** effectively inhibits receptor activation and downstream signaling. This property has been extensively leveraged to study the structure, function, and pharmacology of various nAChR subtypes. These application notes provide an overview of **curarine**'s mechanism of action and detailed protocols for its use in studying nAChR function.

Mechanism of Action

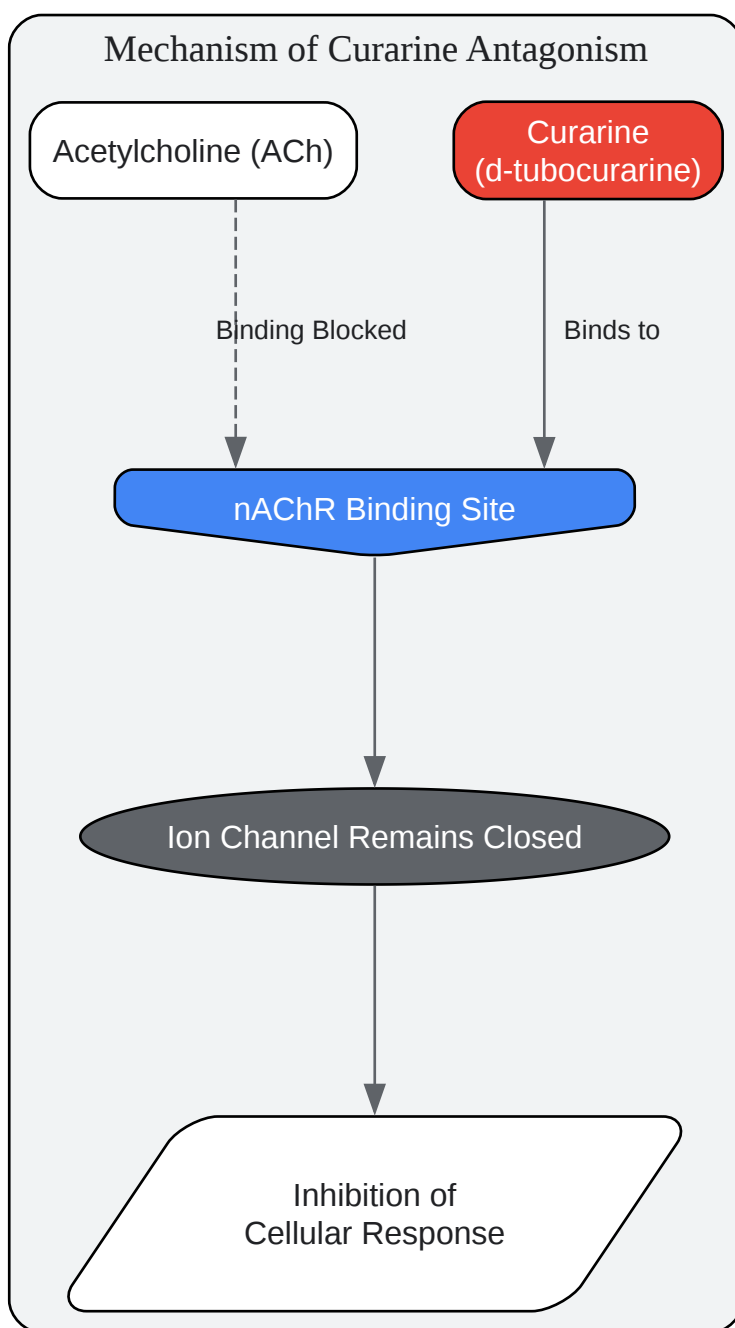
Curarine acts as a competitive antagonist at the ligand-binding site of nAChRs.^[2] Nicotinic receptors are ligand-gated ion channels that, upon binding to acetylcholine, undergo a conformational change to an open state, allowing the influx of cations like Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and initiates downstream signaling cascades. **Curarine**, specifically d-tubocurarine, binds to the same site as acetylcholine but does not activate the channel.^[3] Instead, it stabilizes the receptor in a closed or desensitized-like state, preventing acetylcholine from binding and activating it.^{[1][4][5]} This blockade of

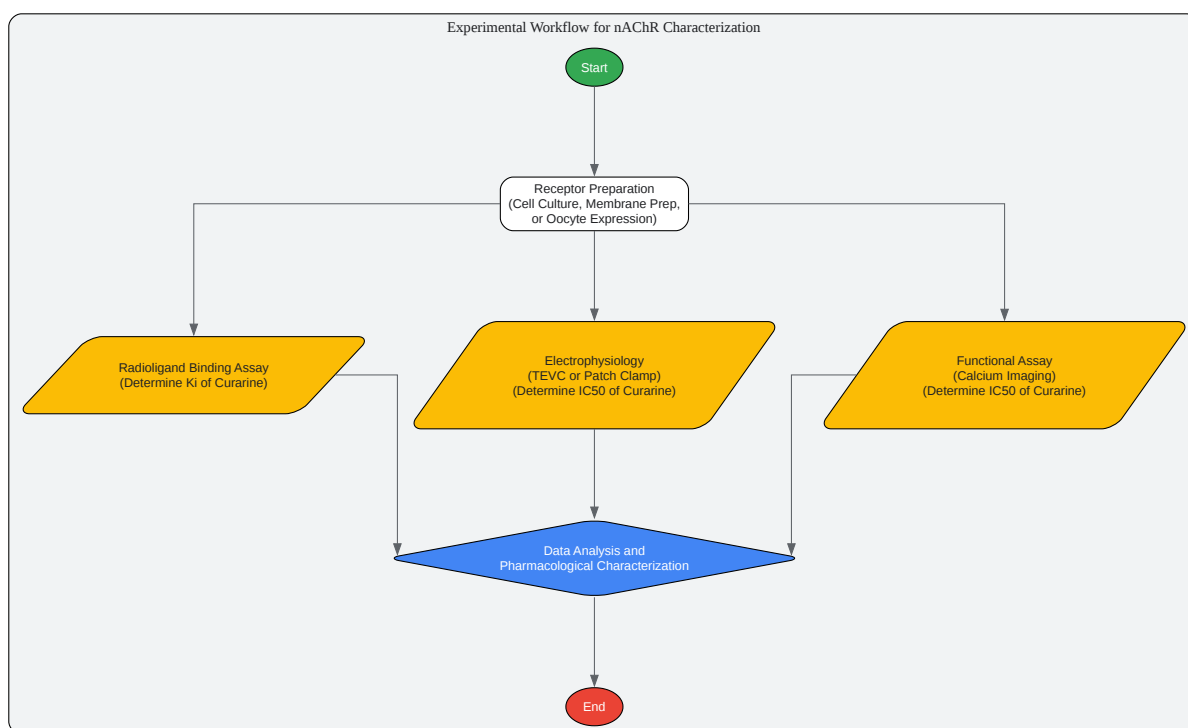
nAChR activation leads to the inhibition of neurotransmission at the neuromuscular junction and in various neuronal pathways.



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Figure 1: Simplified nAChR Signaling Pathway.





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